molecular formula C35H50N2O10 B182483 Digoxigenin NHS-ester CAS No. 129273-26-3

Digoxigenin NHS-ester

Cat. No.: B182483
CAS No.: 129273-26-3
M. Wt: 658.8 g/mol
InChI Key: KHNDABJZSPPYLE-FUGFVFQCSA-N
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Description

used to bind to catalytic alpha-subunit of the sodium pump and to cardiac glycoside receptors

Properties

CAS No.

129273-26-3

Molecular Formula

C35H50N2O10

Molecular Weight

658.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate

InChI

InChI=1S/C35H50N2O10/c1-33-13-11-23(45-20-28(39)36-15-5-3-4-6-31(42)47-37-29(40)9-10-30(37)41)17-22(33)7-8-25-26(33)18-27(38)34(2)24(12-14-35(25,34)44)21-16-32(43)46-19-21/h16,22-27,38,44H,3-15,17-20H2,1-2H3,(H,36,39)/t22-,23+,24-,25-,26+,27-,33+,34+,35+/m1/s1

InChI Key

KHNDABJZSPPYLE-FUGFVFQCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O

Pictograms

Acute Toxic; Health Hazard

Synonyms

HDMA
N-hydroxysuccinimidyl digoxigenin-3-O-methylcarbonyl-epsilon-aminocaproate

Origin of Product

United States

Foundational & Exploratory

Stability and Storage Conditions for DIG-NHS Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, storage, and handling protocols for Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-hydroxysuccinimide ester (DIG-NHS ester) . It is designed for researchers requiring high-fidelity labeling of proteins and nucleic acids, where reagent integrity is the rate-limiting step for assay sensitivity.[1]

Executive Summary: The Hydrolysis Imperative

The utility of DIG-NHS ester relies entirely on the reactivity of its N-hydroxysuccinimide (NHS) moiety. This group is thermodynamically unstable in the presence of water. Hydrolysis is the primary failure mode , converting the reactive ester into a non-reactive carboxylic acid and releasing NHS.

  • Critical Rule: Moisture is the enemy. Stock solutions must be prepared in anhydrous solvents and stored under strictly controlled conditions.

  • Operational Reality: At pH 8.6 (optimal for amine conjugation), the half-life of an NHS ester in aqueous solution is approximately 10 minutes .[1][2][3][4][5]

Chemical Basis of Instability

To preserve the reagent, one must understand the competition between the desired Aminolysis (labeling) and the competing Hydrolysis (degradation).[6]

Mechanism of Action vs. Degradation

The NHS ester is an electrophile that undergoes nucleophilic attack.[6] In a labeling reaction, the nucleophile is a primary amine on the target molecule (e.g., Lysine residue). However, water is also a nucleophile.

NHS_Reaction_Pathways DIG_NHS DIG-NHS Ester (Active Reagent) Intermediate Tetrahedral Intermediate DIG_NHS->Intermediate Nucleophilic Attack Target Target Molecule (Primary Amine R-NH2) Target->Intermediate Water Water (H2O) (Moisture/Buffer) Water->Intermediate Hydrolysis Conjugate DIG-Labeled Conjugate (Stable Amide Bond) Intermediate->Conjugate Aminolysis (Desired) Byproduct Carboxylic Acid (Non-Reactive Dead End) Intermediate->Byproduct Degradation (Unwanted) NHS_Group NHS Leaving Group Intermediate->NHS_Group

Figure 1: Competitive reaction pathways.[1] The presence of water drives the reaction toward the non-reactive carboxylic acid byproduct.

Quantitative Impact of pH on Stability

The rate of hydrolysis is pH-dependent.[2][3][4][5][6][7][8][9] Higher pH increases the concentration of hydroxide ions (stronger nucleophiles), accelerating degradation.

ConditionpHTemperatureApproximate Half-Life (

)
Acidic/Neutral 7.00°C4 – 5 hours
Physiological 7.525°C (RT)~ 3 – 4 hours
Conjugation 8.025°C (RT)~ 1 hour
High pH 8.64°C10 minutes

Implication: You cannot store DIG-NHS in aqueous buffers. It must be added to the reaction buffer immediately before use.[6]

Preparation and Storage Protocols

A. Solvent Selection

The choice of solvent for the stock solution is non-negotiable.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1][6][10]

  • Grade: Must be High-Quality Anhydrous (≤ 50 ppm water).

  • Why: Standard laboratory-grade DMSO is hygroscopic and absorbs atmospheric moisture rapidly, destroying the NHS ester during storage.

B. Reconstitution Workflow

This protocol ensures maximum retention of activity.

  • Equilibration: Remove the lyophilized DIG-NHS vial from -20°C storage. Do not open yet. Allow it to equilibrate to room temperature for 20–30 minutes.

    • Reason: Opening a cold vial causes atmospheric moisture to condense inside, hydrolyzing the powder.

  • Solvation: Add anhydrous DMSO/DMF to achieve a concentration of 10–20 mg/mL (approx. 15–30 mM).

    • Note: Do not use vortexing if protein is present later; for the stock alone, vortexing is acceptable.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 5–10 µL).

    • Reason: Prevents freeze-thaw cycles. Repeated opening of a master stock introduces moisture.

C. Storage Conditions
StateTemperatureConditionsShelf Life
Lyophilized Powder -20°CDesiccated, dark> 1 year (or until expiry)
Solvated Stock (DMSO) -20°C or -80°CDesiccated, inert gas overlay (Argon/N2)1–2 months (max)
Aqueous Solution N/ADo Not Store Use immediately
D. Workflow Visualization

Storage_Protocol Start Lyophilized DIG-NHS (-20°C Storage) Equilibrate Equilibrate to Room Temp (20-30 mins, CLOSED vial) Start->Equilibrate Dissolve Dissolve to 10-20 mg/mL Equilibrate->Dissolve Solvent Add Anhydrous DMSO/DMF (High Grade, Low Water) Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes (Minimize Headspace) Dissolve->Aliquot Gas Optional: Overlay with Argon/N2 Aliquot->Gas Freeze Flash Freeze & Store (-20°C or -80°C) Gas->Freeze

Figure 2: Optimal workflow for reconstitution and storage to minimize hydrolysis risk.[1]

Quality Control & Troubleshooting

Never assume a stored stock is active. If labeling efficiency is critical, perform a quick QC check.

Functional QC: The "Dot Blot" Test
  • Dilute a small amount of the DIG-NHS stock in PBS.

  • Spot 1 µL onto a nitrocellulose membrane alongside a known positive control.

  • Crosslink (UV or baking).[1]

  • Detect using Anti-DIG-AP antibody and substrate.[11]

  • Result: Weak signal compared to control indicates hydrolysis.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolyzed NHS esterUse fresh anhydrous DMSO; ensure stock was stored desiccated.
Buffer pH incorrectEnsure reaction buffer is pH 8.3–8.5. Avoid pH > 9.0.
Primary amines in bufferCRITICAL: Remove Tris, Glycine, or BSA from the protein buffer via dialysis before labeling.
Precipitation DIG-NHS insolubilityDissolve DIG-NHS in DMSO first, then add slowly to the aqueous protein solution while stirring.[1]
High Background Over-labelingReduce the molar excess of DIG-NHS (try 5x or 10x instead of 20x).

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from [1]

  • BenchChem. An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Retrieved from

  • Sigma-Aldrich (Merck). Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-hydroxysuccinimide ester Product Information. Retrieved from [1]

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press. (Standard field reference for NHS chemistry).

Sources

A Senior Application Scientist's Guide to Digoxigenin (DIG) Labeling and Signal Detection: Understanding Spectral Equivalents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Digoxigenin (DIG) is a powerful and versatile tool in molecular biology, serving as a highly specific label for the non-radioactive detection of nucleic acids and proteins. A common misconception, however, is that Digoxigenin itself is fluorescent. It is, in fact, a hapten—a small, non-fluorescent steroid molecule that requires a secondary detection system for visualization.[1][2][3] This guide provides an in-depth exploration of the DIG system, clarifying that the "excitation and emission spectrum equivalents" are not properties of DIG itself, but rather of the reporter molecules used in its detection. We will dissect the principles of DIG labeling via N-hydroxysuccinimide (NHS) ester chemistry, detail the immunological detection cascade, and provide a comprehensive overview of the spectral properties associated with the common fluorescent and enzymatic methods used to generate a signal. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols.

Chapter 1: The Digoxigenin System: A Primer

What is Digoxigenin? A Hapten of Choice

Digoxigenin (DIG) is a steroid hapten found exclusively in the flowers and leaves of Digitalis plants.[2] In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[4][5][6] Because DIG is not found in other biological systems, anti-DIG antibodies exhibit extremely high specificity with minimal cross-reactivity to other biological materials, ensuring a high signal-to-noise ratio in detection assays.[3][7] This specificity is the cornerstone of the DIG system's utility in applications like in situ hybridization (ISH), blotting, and immunoassays.

The Role of the NHS-Ester: Covalent Labeling

To be used as a label, DIG must be covalently attached to the biomolecule of interest (e.g., a protein or a nucleic acid probe). Digoxigenin NHS-ester is an activated form of DIG designed for this purpose.[8][9] The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amine (-NH₂) groups, which are present on the lysine residues of proteins or can be incorporated into oligonucleotides. The reaction forms a stable amide bond, securely tethering the DIG hapten to the target molecule under mild pH conditions.[8][10]

The Core Principle: Indirect Detection

It is critical to understand that Digoxigenin is not a fluorophore, chromophore, or luminescent molecule. It possesses no inherent signal. The detection of a DIG-labeled molecule is always indirect and relies on a multi-step immunological process. After the DIG-labeled probe binds to its target (e.g., a specific mRNA sequence in a tissue), it is recognized by a primary antibody that specifically binds to Digoxigenin. This anti-DIG antibody is, in turn, conjugated to a reporter molecule—either a fluorophore or an enzyme—that is capable of generating a detectable signal.[7][11][12]

The entire detection cascade can be visualized as a logical sequence.

G cluster_target Biological Sample cluster_probe Labeling & Hybridization cluster_detection Immunodetection Cascade Target Target Biomolecule (e.g., mRNA, Protein) Anti_DIG Anti-DIG Antibody Target->Anti_DIG Hapten Recognition Probe Probe with Primary Amines DIG_NHS Digoxigenin-NHS Ester Probe->DIG_NHS Covalent Bonding Labeled_Probe DIG-Labeled Probe DIG_NHS->Labeled_Probe Labeled_Probe->Target Hybridization/ Binding Reporter Reporter Molecule (Fluorophore or Enzyme) Anti_DIG->Reporter Conjugated to Signal Detectable Signal (Light or Color) Reporter->Signal Generates

Caption: The Digoxigenin indirect detection workflow.

Chapter 2: Spectral Equivalents via Direct Fluorescence

The most direct way to generate a fluorescent signal from a DIG-labeled molecule is to use an anti-DIG antibody that is covalently conjugated to a fluorophore. In this scenario, the excitation and emission spectra are dictated entirely by the properties of the attached fluorescent dye. The choice of fluorophore depends on the available excitation sources (lasers, filter sets) on the imaging system and the need to avoid spectral overlap in multiplexing experiments.

Common Fluorophores for DIG Detection

The table below summarizes the spectral properties of fluorophores commonly conjugated to anti-DIG antibodies. These values represent the "spectral equivalents" for a DIG-based fluorescent assay.

FluorophoreCommon ConjugateExcitation Max (nm)Emission Max (nm)Observed Color
Fluorescein (FITC) Anti-DIG-FITC~495~519Green
Rhodamine (TRITC) Anti-DIG-Rhodamine~557~576Red-Orange
Cyanine 3 (Cy3) Anti-DIG-Cy3~550~570Orange-Red
Cyanine 5 (Cy5) Anti-DIG-Cy5~650~670Far-Red
Alexa Fluor™ 488 Anti-DIG-AF488~495~519Green
Alexa Fluor™ 594 Anti-DIG-AF594~590~617Red
Protocol: Fluorescent Detection of DIG-labeled Probes in Tissue

This protocol provides a generalized workflow for detecting a DIG-labeled probe in fixed tissue sections, such as in Fluorescence In Situ Hybridization (FISH).

  • Hybridization & Post-Hybridization Washes: Perform hybridization of the DIG-labeled probe to the tissue according to a standard protocol.[13][14] Wash the slides under high stringency conditions (e.g., 0.2X SSC at 65°C) to remove non-specifically bound probe.[15]

  • Equilibration: Wash the slides 3 times for 5 minutes each in a suitable buffer, such as PBS containing 0.1% Tween-20 (PBS-T).

  • Blocking: This step is crucial for preventing non-specific antibody binding. Incubate slides in a blocking buffer (e.g., PBS-T with 1% Bovine Serum Albumin (BSA) and 5% normal goat serum) for 1 hour at room temperature in a humidified chamber.[16]

  • Primary Antibody Incubation: Dilute the fluorophore-conjugated anti-DIG antibody (e.g., Anti-DIG-FITC) in blocking buffer to its recommended working concentration (typically 1:200 to 1:1000).

  • Application: Remove the blocking buffer from the slides and apply the diluted antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the slides 3-4 times for 10 minutes each with PBS-T to remove unbound antibody. Protect slides from light from this point forward.

  • Counterstaining (Optional): Stain cell nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole), which has an excitation maximum of ~358 nm and an emission maximum of ~461 nm (blue).

  • Mounting: Mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

Chapter 3: Signal Generation via Enzymatic Detection

An alternative and widely used method involves anti-DIG antibodies conjugated to enzymes, most commonly Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).[17][18][19] These enzymes act on specific substrates to produce a signal that can be colorimetric, chemiluminescent, or fluorescent, offering great flexibility in detection.

G Target DIG-Labeled Target Anti_DIG_Enzyme Anti-DIG-Enzyme Conjugate (e.g., Anti-DIG-AP) Target->Anti_DIG_Enzyme Binds to DIG Substrate Substrate Anti_DIG_Enzyme->Substrate Catalyzes Colorimetric Colorimetric Signal (Colored Precipitate) Substrate->Colorimetric e.g., NBT/BCIP Chemiluminescent Chemiluminescent Signal (Light Emission) Substrate->Chemiluminescent e.g., CDP-Star Fluorescent Fluorescent Signal (Excitation/Emission) Substrate->Fluorescent e.g., TSA-Cy5

Caption: Signal output pathways for enzymatic DIG detection.

Colorimetric Detection

This method produces a stable, colored precipitate directly at the site of the target, which can be visualized with a standard bright-field microscope.

  • For AP: A common substrate mixture is 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). AP dephosphorylates BCIP, which then dimerizes and reduces NBT to form a dark-purple precipitate.[3]

  • For HRP: Diaminobenzidine (DAB) is a popular substrate that, in the presence of hydrogen peroxide, is oxidized by HRP to produce a brown, insoluble polymer.

Chemiluminescent Detection

This is an extremely sensitive method ideal for blotting applications where the signal is captured by X-ray film or a CCD camera. No light source is needed for excitation.

  • For AP: Substrates like CDP-Star® or CSPD® are dephosphorylated by AP to an unstable intermediate that emits light (glow-luminescence) at approximately 477 nm.[12][13]

  • For HRP: Luminol-based substrates, in the presence of an enhancer and hydrogen peroxide, are oxidized by HRP to produce a transient burst of light (flash-luminescence) around 425 nm.

Fluorescent Detection (via Enzyme)

This approach combines the signal amplification of an enzyme with the quantitative and multiplexing capabilities of fluorescence.

  • Tyramide Signal Amplification (TSA): This is a powerful technique used with HRP conjugates.[15] The anti-DIG-HRP binds to the target. HRP then activates a fluorescently-labeled tyramide substrate, which becomes highly reactive and covalently binds to tyrosine residues on proteins in the immediate vicinity of the enzyme. This deposits a large number of fluorophores at the target site, dramatically amplifying the signal. The resulting spectrum is that of the fluorophore on the tyramide (e.g., TSA-Cy5 would have Ex/Em of ~650/~670 nm).

Chapter 4: Core Experimental Protocols

Protocol: Labeling a DNA Probe via PCR

This protocol describes the incorporation of DIG-11-dUTP into a DNA probe during a standard Polymerase Chain Reaction (PCR).

  • Reaction Setup: Assemble a PCR reaction mix. The key modification is to alter the dNTP mix. For a 50 µL reaction, a typical mix would be:

    • 10 µL 5x PCR Buffer

    • 1 µL Template DNA (10-100 ng)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1 µL Taq DNA Polymerase

    • 10 µL 5x DIG-dNTP Mix (e.g., 1 mM dATP, 1 mM dCTP, 1 mM dGTP, 0.65 mM dTTP, 0.35 mM DIG-11-dUTP)

    • 26 µL Nuclease-free water

  • Thermocycling: Run a standard PCR program optimized for your primers and template.

  • Verification: Run 5 µL of the PCR product on an agarose gel alongside a DNA ladder to confirm the amplification of a band of the correct size.

  • Purification: Purify the remaining 45 µL of the DIG-labeled probe using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.

  • Quantification: Determine the concentration of the purified probe using a spectrophotometer. The probe is now ready for use in hybridization experiments.

Protocol: Chemiluminescent Western Blot Detection

This protocol outlines the detection of a DIG-labeled protein on a Western blot.

  • Electrophoresis & Transfer: Separate the protein sample (containing a DIG-labeled protein) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16][20]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[16]

  • Antibody Incubation: Dilute an anti-DIG-AP or anti-DIG-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000).[17] Discard the blocking buffer and incubate the membrane in the antibody solution for 1 hour at room temperature.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBS-T to remove unbound antibody conjugate.

  • Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Place the membrane on a clean surface, protein side up, and cover it with the substrate solution. Incubate for 1-5 minutes.

  • Signal Detection: Drain the excess substrate. Place the membrane in a plastic wrap or sheet protector and expose it to X-ray film or a digital imager to capture the chemiluminescent signal.

Conclusion

The Digoxigenin system remains a cornerstone of non-radioactive detection in molecular biology due to its high specificity, versatility, and sensitivity. This guide has established that the concept of a "Digoxigenin spectrum" is a misnomer. The detectable signal—and thus the relevant spectral properties—originates not from the DIG hapten itself, but from the reporter molecules conjugated to the high-affinity anti-DIG antibodies used in the detection cascade. By understanding the principles of indirect detection and the characteristics of the associated fluorophores and enzymatic substrates, researchers can effectively harness the power of the DIG system, selecting the optimal detection strategy to generate robust, specific, and quantifiable data for their experimental needs.

References

  • Berkeley Drosophila Genome Project (BDGP). In Situ Hybridization Using Digoxigenin Labeled Probes. Available at: [Link]

  • Roche. Digoxigenin (DIG) Labeling Methods. Available at: [Link]

  • MBL International. Anti-Digoxigenin (DIG) mAb. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Purification of Digoxigenin-Labeled RNA Probes for In Situ Hybridization. Available at: [Link]

  • Wikipedia. Digoxigenin. Available at: [Link]

  • JoVE. (2021). Video: Labeling DNA Probes. Available at: [Link]

  • Cytognomix. Fluorescence in situ Hybridization Protocol. Available at: [Link]

  • ResearchGate. (2024). Antibody binding to free hapten? Available at: [Link]

  • Bioinformatics Group, Wageningen University. Probe Detection. Available at: [Link]

  • Bio-Synthesis, Inc. Digoxigenin Oligo Labeling. Available at: [Link]

  • Wikipedia. Hapten. Available at: [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. Available at: [Link]

  • Roche. PCR ELISA (DIG Detection). Available at: [Link]

  • antibodies-online.com. Human Digoxin ELISA Kit [ABIN996907]. Available at: [Link]

  • Interchim. Digoxigenin NHS ester. Available at: [Link]

  • YouTube. (2015). Hapten antigen. Available at: [Link]

  • News-Medical.Net. (2018). What are Haptens? Available at: [Link]

  • Roche. Anti-Digoxigenin. Available at: [Link]

  • Creative Diagnostics. Human Digoxin ELISA Kit (DEIA1744). Available at: [Link]

Sources

Methodological & Application

Removing unreacted Digoxigenin NHS-ester using size exclusion chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Removal of Unreacted NHS-Ester via Size Exclusion Chromatography (SEC)

Abstract & Introduction

The conjugation of Digoxigenin (DIG) to proteins (typically antibodies, ~150 kDa) via NHS-ester chemistry is a fundamental technique in bio-assay development.[1] However, the presence of unreacted, hydrolyzed DIG-NHS ester in the final sample competes with the labeled protein for binding sites in downstream applications (e.g., ELISA, Western Blot, In Situ Hybridization), significantly reducing assay sensitivity and increasing background noise.[1]

This guide details the removal of free DIG-NHS ester (MW ~658 Da) from labeled proteins using Size Exclusion Chromatography (SEC).[1] We focus on two methodologies: Spin Column Desalting (High-throughput/Low-dilution) and Gravity Flow Columns (Traditional/Scale-up), utilizing resins with a Molecular Weight Cut-Off (MWCO) of 5–7 kDa.[1]

The Science of Separation
2.1 The Challenge: Hydrodynamic Volume

The purification relies on the massive differential in hydrodynamic volume between the macromolecule and the hapten.

  • Target Molecule: IgG Antibody (approx.[1][2] 150,000 Da).[1]

  • Contaminant: Hydrolyzed DIG-NHS Ester (approx. 658 Da).[1][3]

2.2 The Solution: Size Exclusion Chromatography (SEC)

SEC resins (e.g., Sephadex G-25 or proprietary Zeba™ resins) consist of porous beads.[1]

  • Exclusion: Molecules larger than the MWCO (the protein) cannot enter the pores.[4] They travel through the "void volume" between beads and elute first.

  • Inclusion: Small molecules (free DIG) enter the tortuous path within the bead pores, eluting significantly later.

Figure 1: Purification Workflow

G cluster_output Elution Fractions Reaction Conjugation Reaction (Protein + Excess DIG-NHS) Quench Quenching (Add Tris/Glycine) Reaction->Quench 1 hr RT SEC SEC Column (MWCO 7 kDa) Quench->SEC Load Sample Pure Void Volume: Purified DIG-Protein SEC->Pure Fast Elution Waste Included Volume: Free DIG (Waste) SEC->Waste Retained

Caption: Logical flow of the purification process. The critical separation event occurs at the SEC Column node, diverting free hapten to waste.

Materials & Equipment
3.1 Critical Reagents
  • DIG-Labeled Sample: Crude reaction mixture containing protein and excess DIG-NHS.[1]

  • Equilibration Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2–7.4.[1]

    • Note: While amine-containing buffers (Tris) are forbidden during conjugation, they are acceptable for purification.[1] However, PBS is preferred for long-term storage stability.[1]

  • Resin Options:

    • Option A (Spin): Zeba™ Spin Desalting Columns (7K MWCO).[1][4][5][6]

    • Option B (Gravity): Sephadex G-25 (PD-10 equivalent).[1]

Protocol A: High-Performance Spin Columns (Recommended)

Best for: Small volumes (30 µL – 4 mL), high recovery (>95%), and preventing sample dilution.[1]

Step-by-Step Procedure:
  • Column Preparation:

    • Remove the bottom closure of the spin column.[5] Loosen the cap (do not remove).[5]

    • Place in a collection tube.

    • Centrifuge at 1,000 × g for 2 minutes to remove the storage solution.

    • Critical: Blot the bottom of the column to remove excess liquid.[5]

  • Equilibration:

    • Add Equilibration Buffer (PBS) to the top of the resin bed (volume depends on column size, typically 2.5 mL for a 5 mL column).

    • Centrifuge at 1,000 × g for 2 minutes. Discard flow-through.

    • Repeat this step 3 times to ensure complete buffer exchange.

  • Sample Loading:

    • Place the equilibrated column into a new, clean collection tube .

    • Carefully apply the crude DIG-protein reaction mixture to the center of the resin bed.

    • Technique Tip: Do not allow the sample to run down the sides of the column wall, as this allows unreacted DIG to bypass the resin pores.

  • Elution:

    • Centrifuge at 1,000 × g for 2 minutes.

    • The flow-through contains the purified DIG-labeled protein. [1]

    • Retained free DIG remains in the column (discard column).

Protocol B: Gravity Flow Columns (Traditional)

Best for: Larger volumes, teaching labs, or when centrifugation is unavailable.[1]

Step-by-Step Procedure:
  • Preparation:

    • Clamp the column (e.g., Sephadex G-25) upright.[1]

    • Cut the bottom tip and allow storage buffer to drain.

  • Equilibration:

    • Wash the column with 5–10 column volumes (CV) of PBS.

    • Ensure the meniscus remains just above the resin bed (do not let it dry out).

  • Loading:

    • Allow the buffer to drain until the meniscus touches the top of the resin.

    • Gently pipette the reaction mixture onto the resin bed.

    • Open the stopcock/outlet and let the sample enter the resin. Stop when the meniscus touches the bed again.

  • Elution:

    • Add PBS to the top of the column.

    • Collect Fractions: Collect fractions of 0.5 mL (for small columns) or 1.0 mL.

    • Monitor: Use a UV spectrophotometer (A280).[1][7]

      • Peak 1 (Early): DIG-Labeled Protein (Keep).

      • Peak 2 (Late): Free DIG-NHS/Hydrolyzed DIG (Discard).[1]

Figure 2: SEC Separation Mechanism

SEC_Mechanism cluster_column Resin Bed Interaction Bead1 Porous Bead Bead2 Porous Bead Bead1->Bead2 Tortuous Path (DIG Delayed) Output_Late Waste (Free DIG) Bead2->Output_Late Elutes Later Protein Protein (150kDa) Protein->Bead1 Excluded (Too Large) Output Collection Tube (Purified Sample) Protein->Output Elutes First DIG DIG (0.6kDa) DIG->Bead1 Enters Pores

Caption: Mechanism of exclusion. Proteins bypass beads (fast), while DIG enters pores (slow).[1]

Data Analysis & Validation

Unlike fluorescent labels, generic DIG-NHS does not have a distinct, strong absorbance peak in the visible spectrum that is easily separable from protein absorbance without specialized linkers (e.g., hydrazone at 354 nm).[1] Therefore, validation relies on Protein Recovery and Functional Verification .

6.1 Calculating Recovery (A280)

Measure the absorbance of the purified flow-through at 280 nm.



(Where 

for IgG is typically 1.4).[1]
6.2 Performance Comparison Table
FeatureSpin Column (Protocol A)Gravity Flow (Protocol B)[1]
Separation Principle Centrifugal Force + SECGravity + SEC
Processing Time ~10 Minutes~45–60 Minutes
Sample Dilution Minimal (<10%)Significant (2–3 fold)
Recovery High (>95%)Moderate (80–90%)
Skill Level Low (Easy)Moderate (Requires fraction monitoring)
Troubleshooting Guide
  • Issue: Low Protein Recovery

    • Cause: Resin dried out or nonspecific binding.

    • Fix: Ensure resin is fully equilibrated with PBS. If using gravity flow, never let the meniscus drop below the resin bed.

  • Issue: High Background in Downstream Assay

    • Cause: Incomplete removal of free DIG.

    • Fix: The sample volume loaded may have exceeded the column's capacity. For SEC, sample volume should not exceed 10–20% of the resin bed volume. If necessary, run the sample through a second spin column.

  • Issue: Column Stalled (Spin Method)

    • Cause: Centrifuge speed too high (collapsing resin) or too low.[1]

    • Fix: Strictly adhere to the 1,000 × g recommendation. Do not use fixed-angle rotors if swinging bucket is specified for larger columns to ensure even flow.[1]

References
  • Cytiva (formerly GE Healthcare). Sephadex G-25 DNA Grade and Superfine Instructions. [Link][1]

Sources

High-Fidelity Synthesis of DIG-Labeled RNA Probes for In Situ Hybridization: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

In situ hybridization (ISH) relies on the specific annealing of a labeled nucleic acid probe to a complementary target mRNA sequence within fixed tissue. While radioisotopes (


S, 

P) were historically dominant, Digoxigenin (DIG) has become the industry standard for high-resolution mRNA localization.

DIG is a steroid hapten isolated from Digitalis plants. Because it is not naturally occurring in animal tissues, antibodies against DIG (anti-DIG) exhibit zero background binding. In this protocol, DIG-11-UTP is enzymatically incorporated into cRNA (complementary RNA) via in vitro transcription (IVT).[1] The resulting probe is detected using high-affinity anti-DIG antibodies coupled to Alkaline Phosphatase (AP) or HRP, yielding sensitivity comparable to radiometric methods without the safety hazards.

Phase 1: Experimental Design & Template Preparation

The Foundation of Specificity The quality of the RNA probe is strictly limited by the quality of the DNA template. "Run-off" transcription requires a linearized plasmid with a discrete termination point.

Template Linearization Strategy
  • Enzyme Selection: You must linearize the plasmid at the 5' end of the insert relative to the promoter used for antisense transcription.

  • Critical Constraint: Avoid restriction enzymes that generate 3' overhangs (e.g., PstI, KpnI, SacI).

    • Expert Insight: T7, T3, and SP6 RNA polymerases have high non-specific activity at 3' overhangs, leading to "wrap-around" transcription. This produces antisense-sense chimeras that self-anneal, destroying sensitivity.

    • Solution: If a 3' overhang enzyme is unavoidable, you must blunt the ends using T4 DNA Polymerase prior to transcription.

Linearization Protocol
  • Digest 10 µg of plasmid DNA with the appropriate restriction enzyme (10 U/µg) for 2–4 hours.

  • Verify linearization on a 1% agarose gel (single band).

  • Purification: Extract with Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and precipitate with Ethanol.

  • Resuspend in DEPC-treated water or Nuclease-Free water to a final concentration of 0.5 – 1.0 µg/µL .

Phase 2: The Labeling Reaction (In Vitro Transcription)

The Core Chemistry We utilize a specific ratio of DIG-labeled UTP to unlabeled UTP. The standard optimal ratio is 1:2 (DIG-UTP:UTP) or approximately 35% labeled nucleotide . This density provides maximum sensitivity; higher densities can sterically hinder base-pairing between the probe and the tissue mRNA.

Reaction Setup (20 µL Volume)

Assemble at Room Temperature (unlike standard enzymatic reactions, spermidine in the buffer can precipitate DNA on ice).

ComponentVolumeFinal Conc.Notes
Nuclease-Free WaterVariable-Adjust to final vol. 20 µL
10X Transcription Buffer2 µL1XContains MgCl₂, DTT, Spermidine
DIG RNA Labeling Mix 2 µL1 mM each ATP, CTP, GTP0.65 mM UTP0.35 mM DIG-11-UTPPre-mixed 10x stocks available commercially
RNase Inhibitor1 µL1 U/µLEssential protection
Linearized Template DNA1 µg50 ng/µLHigh purity required
RNA Polymerase (T7/SP6/T3)2 µL40 USelect based on promoter
Execution
  • Mix components gently by pipetting. Pulse spin.[2][3]

  • Incubate at 37°C for 2 hours .

  • DNase Treatment: Add 2 U of RNase-free DNase I. Incubate 15 mins at 37°C.

    • Why? Removes the template DNA which can compete for hybridization and cause background.

  • Stop reaction with 2 µL 0.2 M EDTA (pH 8.0).

Phase 3: Purification & Hydrolysis

Ensuring Tissue Penetration Full-length probes (>500 bp) often fail to penetrate cross-linked tissue networks. Controlled alkaline hydrolysis fragments the probe to an optimal length of 150–300 bases .

Workflow Diagram

RNA_Probe_Workflow Start IVT Reaction Mix (Full Length Probe) Purify1 LiCl Precipitation (Removes unincorporated DIG-UTP) Start->Purify1 Check1 QC: Gel Check (Expect single band) Purify1->Check1 Hydrolysis Alkaline Hydrolysis (Carbonate Buffer, 60°C) Check1->Hydrolysis If integrity OK Stop Neutralization (Acetic Acid + NaOAc) Hydrolysis->Stop Time = t Purify2 Ethanol Precipitation Stop->Purify2 Final Final Probe Stock (~150-300 bp fragments) Purify2->Final

Caption: Step-by-step processing of the raw transcription product into a tissue-ready ISH probe.

Lithium Chloride (LiCl) Precipitation

Why LiCl? Unlike ethanol alone, LiCl does not efficiently precipitate free nucleotides or proteins.[4] It selectively recovers RNA >100 bases, effectively cleaning the probe of unincorporated DIG-UTP.

  • Add 2.5 µL 4 M LiCl to the 20 µL reaction.

  • Add 75 µL pre-chilled 100% Ethanol.

  • Incubate at -20°C for >30 mins (or overnight).

  • Centrifuge at 13,000 x g for 20 mins at 4°C.

  • Wash pellet with 70% Ethanol.[2][3][5][] Air dry. Resuspend in 50 µL DEPC-water.

Carbonate Hydrolysis Protocol
  • Calculate hydrolysis time (

    
    ) in minutes:
    
    
    
    
    [7]
    • 
      : Initial length (kb)
      
    • 
      : Desired length (usually 0.15 kb)
      
    • 
      : Rate constant (approx 0.11 kb/min)
      
  • Add an equal volume of 2X Carbonate Buffer (80 mM NaHCO₃, 120 mM Na₂CO₃, pH 10.2) to the RNA.[1][2][3][5][8][9][10][11][12][13]

  • Incubate at 60°C for calculated time

    
    .
    
  • Stop immediately by adding equal volume of 0.2 M Sodium Acetate (pH 6.0) containing 1% acetic acid.

  • Precipitate with Ethanol (standard method), wash, and resuspend.

Phase 4: Quality Control (Self-Validating System)

Trust but Verify Never apply a probe to tissue without verifying labeling efficiency. A "blind" ISH experiment is the most expensive mistake in histology.

The Dot Blot Assay

This semi-quantitative method compares your probe against a known DIG-labeled standard (often provided in kits).

  • Dilution Series: Prepare serial dilutions of your probe and the control standard (1 ng/µL down to 0.01 pg/µL) in RNA dilution buffer.

  • Spotting: Spot 1 µL of each dilution onto a positively charged Nylon membrane.

  • Crosslinking: UV crosslink (120 mJ/cm²).

  • Detection:

    • Block membrane (Blocking Reagent) for 30 min.

    • Incubate with Anti-DIG-AP (1:5000) for 30 min.

    • Wash 2x 15 min.

    • Develop with NBT/BCIP.[8]

  • Validation Criteria: You should see a visible spot down to 0.1 pg . If your probe signal extinguishes at 10 pg while the control is visible at 0.1 pg, your labeling efficiency is <1%. Do not proceed to tissue.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (No Pellet) RNase ContaminationUse dedicated pipettes; treat water with DEPC; clean surfaces with RNaseZap.
Template PrecipitationDo not assemble reaction on ice if buffer contains spermidine. Assemble at RT.
Smear on Gel (Pre-Hydrolysis) RNase degradationCheck template quality. Ensure RNase Inhibitor was added before Polymerase.
Double Band on Gel Incomplete LinearizationEnsure digestion went to completion.
"Wrap-around" TranscriptionTemplate has 3' overhangs.[1] Blunt end with T4 DNA Pol before IVT.
High Background in ISH Probe too longHydrolyze probe to ~150bp.
Template ContaminationEnsure DNase I step was performed after transcription.[3][7]

References

  • Roche (Merck). DIG RNA Labeling Kit (SP6/T7) Protocol. (The gold standard for DIG-UTP ratios).

  • Thermo Fisher Scientific. LiCl Precipitation for RNA Purification. (Validation of LiCl vs Ethanol).

  • University of Manchester. Preparation of labeled RNA probes (Hydrolysis Protocol).

  • Jena Bioscience. DIG-11-UTP Structure and Properties.

  • Sigma-Aldrich. DIG RNA Labeling Mix Protocol Troubleshooting.

Sources

Application Note: Enhancing Western Blot Sensitivity via DIG-NHS Ester Haptenization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of femtogram-level sensitivity in Western blotting, researchers often default to biotin-streptavidin systems. However, this approach is frequently compromised by high background noise in mammalian tissues (liver, kidney, adipose) due to endogenous biotinylated carboxylases.

This guide details a superior alternative: Digoxigenin (DIG) Haptenization . By conjugating proteins or primary antibodies with DIG-NHS ester, researchers can leverage the high-affinity Anti-DIG antibody system (


). This method eliminates endogenous background interference while maintaining or exceeding the sensitivity of biotin-based systems.

Key Advantages:

  • Zero Mammalian Background: DIG is a steroid hapten found exclusively in Digitalis plants.[1]

  • Linear Quantification: Unlike enzymatic labels that can suffer from steric hindrance, DIG labeling is stoichiometric.

  • Signal Amplification: A single antibody can be labeled with multiple DIG molecules, creating a "multiplier effect" for the secondary detection step.

Scientific Rationale & Mechanism

The Chemistry: NHS-Ester Conjugation

The core of this protocol relies on N-hydroxysuccinimide (NHS) ester chemistry.[2][3][4] NHS esters react specifically with primary amines (


) present on the N-terminus of proteins and the 

-amino groups of lysine residues.[5]

Reaction Logic: At a physiological to slightly alkaline pH (7.2–8.5), the NHS ester is attacked by the nucleophilic amine, releasing the NHS group and forming a stable, covalent amide bond.

NHS_Reaction Protein Protein-NH2 (Lysine/N-term) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.5) DIGNHS DIG-NHS Ester DIGNHS->Intermediate Product DIG-Labeled Protein (Stable Amide Bond) Intermediate->Product Amide Formation Byproduct NHS Group (Leaving Group) Intermediate->Byproduct Release

Figure 1: Mechanism of NHS-ester conjugation. The reaction creates a permanent amide bond, ensuring the label does not dissociate during SDS-PAGE or transfer.

The Sensitivity Advantage: DIG vs. Biotin

The critical advantage of DIG is the signal-to-noise ratio (SNR).

  • The Biotin Problem: Mammalian tissues are rich in biotin-dependent carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa). Streptavidin-HRP will bind these endogenous proteins, creating false positives or high background bands.

  • The DIG Solution: Mammalian cells do not synthesize DIG. Therefore, an Anti-DIG antibody will only bind your labeled target.

Protocol: Synthesis of DIG-Labeled Probes

This protocol describes how to label a primary antibody (IgG) or a purified protein standard with DIG.

Materials Required[2][3][5][6][7][8][9][10][11][12]
  • DIG-NHS Ester: (Ideally with a spacer, e.g., DIG-X-NHS, to reduce steric hindrance).

  • Target Protein/Antibody: Must be in an amine-free buffer (PBS, Hepes, or Borate).

    • Critical Alert:NO TRIS, NO GLYCINE, NO AZIDE. These compete for the NHS ester.

  • Anhydrous DMSO or DMF. [2]

  • Desalting Columns: (e.g., Zeba Spin Columns, 7K MWCO).

Step-by-Step Methodology
Step 1: Protein Preparation[5]
  • Adjust protein concentration to 1–2 mg/mL . Lower concentrations lead to poor conjugation efficiency due to hydrolysis competition.

  • Buffer Exchange (If necessary): If the protein is in Tris or contains BSA/Azide, dialyze against PBS (pH 7.4) or 50 mM Sodium Borate (pH 8.5).

    • Expert Insight: pH 8.5 promotes higher labeling density (better for sensitivity), while pH 7.4 promotes selectivity for the N-terminus (better for preserving bioactivity). For Western blot sensitivity, use pH 8.5 .

Step 2: Reagent Solubilization
  • Remove DIG-NHS vial from freezer and equilibrate to Room Temperature (RT) before opening to prevent condensation.

  • Dissolve DIG-NHS in anhydrous DMSO to a concentration of 10 mg/mL .

    • Process Control: Prepare this immediately before use.[6] NHS esters hydrolyze within minutes in aqueous environments.

Step 3: Conjugation Reaction
  • Calculate the Molar Excess.[3][6][7][8][9] For high sensitivity, aim for a 10:1 to 20:1 molar excess of DIG to Protein.

    • Calculation:

      
      
      
  • Add the calculated volume of DIG-NHS to the protein solution slowly while gently vortexing.

  • Incubate for 1 hour at Room Temperature or 2 hours on ice .

Step 4: Quenching and Cleanup
  • Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The amine group in Tris reacts with any remaining NHS ester, stopping the reaction.

  • Purification: Apply the reaction mixture to a desalting spin column (pre-equilibrated with PBS) to remove free DIG and hydrolyzed byproducts.

    • Why this matters: Free DIG will compete for the Anti-DIG antibody during the blot, drastically reducing sensitivity.

Protocol: Ultra-Sensitive Western Blot Detection

Workflow Overview

WB_Workflow cluster_0 Standard Phase cluster_1 Detection Phase SDS SDS-PAGE & Transfer Block Blocking (5% Skim Milk or BSA) SDS->Block Incubate Incubate with DIG-Labeled Primary Ab Block->Incubate Wash High Stringency Wash (TBST) Incubate->Wash Secondary Anti-DIG-HRP Antibody (1:10,000 - 1:20,000) Wash->Secondary ECL ECL Detection Secondary->ECL

Figure 2: The DIG-Hapten Western Blot Workflow. Note the use of Anti-DIG-HRP as the secondary detector.

Detailed Procedure
  • Blocking:

    • Block membrane with 5% Skim Milk or BSA in TBST for 1 hour at RT.

    • Note: Unlike biotin, milk does not contain interfering levels of DIG, so standard blocking agents are safe.

  • Primary Incubation:

    • Incubate with your DIG-labeled Primary Antibody (prepared in Section 3).

    • Dilution: Start at 1:1,000 to 1:5,000 .

    • Time: Overnight at 4°C is recommended for maximum sensitivity.

  • Washing:

    • Wash 3 x 10 minutes with TBST (Tris-Buffered Saline + 0.1% Tween-20).

  • Secondary Detection (The Amplification Step):

    • Incubate with Anti-Digoxigenin-HRP (Fab fragments) .

    • Dilution: This is the critical sensitivity lever. Use 1:10,000 to 1:20,000 .

    • Why Fab fragments? They are smaller (50 kDa vs 150 kDa), penetrating the membrane better and reducing non-specific binding compared to whole IgG.

  • Visualization:

    • Apply chemiluminescent substrate (ECL).

    • Image immediately.[3]

Data Interpretation & Troubleshooting

Sensitivity Comparison Table
FeatureBiotin-StreptavidinDIG-Anti-DIGImpact on Experiment
Endogenous Background High (Liver, Kidney, Brain)NoneDIG allows detection of low-abundance proteins in tissue lysates without false positives.
Binding Affinity (

)

(Extremely High)

(High)
Biotin is stronger, but DIG is sufficient for fg detection; DIG's reversibility allows for easier stripping/re-probing.
Steric Hindrance Low (Small molecule)Low (Small molecule)Both are superior to direct HRP conjugation.
Specificity Moderate (Binds carboxylases)High (Plant-specific)DIG yields cleaner blots, improving signal-to-noise ratio.
Troubleshooting Guide
  • Problem: No Signal.

    • Cause: Hydrolysis of NHS ester during labeling.[3][7][8]

    • Fix: Ensure DMSO was anhydrous.[2][6] Verify pH of coupling buffer was < 9.0.

  • Problem: High Background.

    • Cause: Insufficient removal of free DIG-NHS post-labeling.

    • Fix: Perform a second desalting step.[10] Free DIG binds the secondary antibody, depleting it before it reaches the target.

  • Problem: Precipitate in Labeling Reaction.

    • Cause: DIG-NHS is hydrophobic.

    • Fix: Add the DIG-DMSO solution slowly while vortexing. Do not exceed 10% solvent volume in the final reaction.[6]

References

  • Roche Applied Science. (2008). DIG Application Manual for Filter Hybridization.[11]Link (Historical reference for the DIG system foundation).

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.Link

  • Morris, R. G., et al. (1990). "Sensitivity of digoxigenin and biotin labelled probes for detection of human papillomavirus by in situ hybridisation."[12] Journal of Clinical Pathology, 43(10), 800–805.[13] Link

  • Lebeer, S., et al. (2012).[14] "Endogenous biotin-binding proteins: An overlooked factor causing false positives in streptavidin-based protein detection."[15] Microbial Cell Factories. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Digoxigenin NHS-ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Digoxigenin (DIG) NHS-ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low labeling efficiency. Here, we move beyond simple protocol steps to explain the "why" behind experimental choices, ensuring you can confidently navigate the nuances of your conjugation reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind DIG-NHS-ester labeling?

Digoxigenin N-hydroxysuccinimide (NHS) ester is an amine-reactive reagent. It covalently attaches the digoxigenin hapten to biomolecules like proteins, peptides, or amino-modified oligonucleotides.[1][2][3][4] The reaction occurs between the NHS ester and a primary amine (-NH₂) on the target molecule, forming a stable amide bond.[2][5] Primary amines are found at the N-terminus of proteins and on the side chain of lysine residues.[5][6]

Q2: What is the optimal pH for the labeling reaction, and why is it so critical?

The optimal pH for NHS ester reactions is a delicate balance, typically falling within the range of 7.2 to 8.5.[5][7] Some protocols suggest a narrower, more optimal range of 8.3-8.5.[8][9][10][11] This is due to two competing factors:

  • Amine Reactivity: At a pH below 7.2, primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester.[12][13]

  • NHS Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[7][8][10][14][15] In this side reaction, water attacks the NHS ester, rendering it inactive and unable to label your target molecule.[7][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[14][15]

Q3: Can I use a common laboratory buffer like Tris-HCl for my labeling reaction?

No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the DIG-NHS-ester.[5][7][16][17] This competition will significantly reduce your labeling efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[5][7][18]

Q4: My DIG-NHS-ester is old. How can I check if it's still active?

Many labeling reagents, including NHS esters, are sensitive to moisture and should be stored in a desiccated environment.[18][19] If you suspect your reagent has degraded, you can perform a simple qualitative test. Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm.[14][15][19] By intentionally hydrolyzing a small amount of the ester with a base (e.g., NaOH) and measuring the increase in absorbance at 260 nm, you can confirm its reactivity.[12][19]

Q5: My protein has precipitated after the labeling reaction. What happened?

Protein precipitation post-labeling can be due to a few factors:

  • Over-labeling: Modifying too many lysine residues can alter the protein's overall charge and conformation, leading to aggregation and precipitation.[7]

  • Hydrophobicity of the Label: The addition of the digoxigenin molecule can increase the hydrophobicity of the protein, causing it to become insoluble.[7]

To troubleshoot this, consider reducing the molar excess of the DIG-NHS-ester or decreasing the reaction time.[7]

II. Troubleshooting Guide: Low Labeling Efficiency

This section provides a structured approach to diagnosing and resolving common issues leading to low DIG labeling.

Problem Area 1: Reaction Components & Conditions
Potential Cause Explanation Recommended Solution
Incorrect Buffer pH As detailed in the FAQs, the pH is critical. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.[7][8][10][13][15]Ensure your reaction buffer is within the optimal pH range of 7.2-8.5, with 8.3-8.5 often being ideal.[5][7][8][9][10][11] Verify the pH of your final reaction mixture.
Presence of Competing Amines Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the DIG-NHS-ester, significantly lowering your yield.[5][7][16][17]Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[5][7][18]
Hydrolyzed/Inactive DIG-NHS-ester DIG-NHS-ester is moisture-sensitive and can hydrolyze over time, especially if not stored properly.[18][19] Stock solutions in aqueous buffers are not stable and should be used immediately.[8]Always use a fresh, high-quality DIG-NHS-ester. Dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.[7][8][16][18] You can test for activity by measuring the increase in absorbance at 260 nm after base-induced hydrolysis.[12][19]
Suboptimal Molar Ratio of DIG-NHS-ester to Target Molecule An insufficient amount of DIG-NHS-ester will result in incomplete labeling. Conversely, an excessive amount can lead to protein precipitation.[7]The optimal molar ratio should be determined empirically. Start with a 10- to 20-fold molar excess of the NHS ester to your protein.[10] For oligonucleotides, a 5- to 10-fold excess is a good starting point.[10]
Low Concentration of Target Molecule The labeling reaction is concentration-dependent. Low concentrations of your protein or oligonucleotide will decrease the reaction efficiency as the competing hydrolysis reaction becomes more favorable.[16][17]For proteins, a concentration of at least 2 mg/mL is recommended for optimal results, with 5-20 mg/mL being ideal.[16][17]
Inappropriate Reaction Time and Temperature Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[5][20] Room temperature speeds up the reaction but also increases the rate of hydrolysis.[12]For sensitive proteins, a longer incubation at 4°C may be beneficial to minimize hydrolysis.[12] Consider performing a time-course experiment to find the optimal reaction time.[7]
Problem Area 2: Target Molecule Preparation & Purity
Potential Cause Explanation Recommended Solution
Contaminants in the Target Molecule Solution The presence of amine-containing contaminants, such as ammonium salts or other proteins, will compete with your target molecule for labeling.[17]Ensure your target molecule is highly purified. Methods like dialysis or desalting columns can be used to remove interfering substances.[17]
Inaccessibility of Primary Amines The primary amines on your target molecule may be sterically hindered or buried within the three-dimensional structure, making them inaccessible to the DIG-NHS-ester.[6][10]While challenging to address directly, you can try altering the buffer conditions (e.g., ionic strength) to induce slight conformational changes that may expose more reactive sites. This should be done with caution to avoid denaturation.
Problem Area 3: Post-Labeling Analysis
Potential Cause Explanation Recommended Solution
Inefficient Removal of Unreacted DIG-NHS-ester Residual unreacted DIG-NHS-ester can interfere with downstream applications and quantification methods.Purify the labeled conjugate using methods like gel filtration, dialysis, or ethanol precipitation to remove excess reagent.[8][9][11][21]
Inaccurate Quantification of Labeling Efficiency The method used to determine the degree of labeling may not be sensitive or accurate enough.Several methods can be used to assess labeling efficiency, including spectrophotometric analysis (if the label has a distinct absorbance), dot blot analysis comparing your sample to a labeled control, or mass spectrometry.[13][21][22]

III. Experimental Protocols & Workflows

Diagram of the DIG-NHS-ester Labeling Workflow

DIG_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) D Combine Target Molecule and DIG-NHS-ester A->D B Purify and Prepare Target Molecule B->D C Freshly Prepare DIG-NHS-ester in Anhydrous DMSO/DMF C->D E Incubate (RT or 4°C) D->E F Quench Reaction (Optional, e.g., with Tris) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Quantify Labeling Efficiency G->H

Caption: A general workflow for labeling biomolecules with DIG-NHS-ester.

Step-by-Step General Labeling Protocol for Proteins

This protocol is a starting point and may require optimization for your specific protein.

  • Protein Preparation:

    • Dissolve your protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) to a concentration of 2-10 mg/mL.[7][16]

    • If your protein is in a buffer containing amines, dialyze it against the labeling buffer before proceeding.[17]

  • DIG-NHS-ester Preparation:

    • Immediately before use, dissolve the DIG-NHS-ester in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).[7][8][16][18]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved DIG-NHS-ester to the protein solution while gently stirring.[10]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5][6][20]

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5][18]

  • Purification of the Labeled Protein:

    • Remove the unreacted DIG-NHS-ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[8][9][11][21]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_reagents Reagent Checks cluster_conditions Reaction Conditions cluster_target Target Molecule cluster_analysis Analysis Start Low Labeling Efficiency Check_Buffer Is buffer amine-free and pH 7.2-8.5? Start->Check_Buffer Check_NHS_Ester Is DIG-NHS-ester fresh and properly dissolved? Check_Buffer->Check_NHS_Ester Yes Adjust_Buffer Use fresh amine-free buffer at correct pH Check_Buffer->Adjust_Buffer No Check_Concentration Is target molecule concentration >2 mg/mL? Check_NHS_Ester->Check_Concentration Yes Use_Fresh_Ester Use fresh, anhydrous DIG-NHS-ester Check_NHS_Ester->Use_Fresh_Ester No Check_Ratio Is molar excess of NHS-ester optimized? Check_Concentration->Check_Ratio Yes Increase_Concentration Concentrate target molecule Check_Concentration->Increase_Concentration No Check_Purity Is the target molecule pure (no competing amines)? Check_Ratio->Check_Purity Yes Optimize_Ratio Perform titration of NHS-ester Check_Ratio->Optimize_Ratio No Check_Purification Was unreacted label effectively removed? Check_Purity->Check_Purification Yes Purify_Target Purify target molecule (dialysis/desalting) Check_Purity->Purify_Target No Check_Quantification Is the quantification method appropriate? Check_Purification->Check_Quantification Yes Improve_Purification Optimize purification protocol Check_Purification->Improve_Purification No Solution Labeling Efficiency Improved Check_Quantification->Solution Yes Change_Method Use alternative quantification method Check_Quantification->Change_Method No Adjust_Buffer->Check_Buffer Use_Fresh_Ester->Check_NHS_Ester Increase_Concentration->Check_Concentration Optimize_Ratio->Check_Ratio Purify_Target->Check_Purity Improve_Purification->Check_Purification Change_Method->Check_Quantification

Caption: A decision tree for troubleshooting low DIG-NHS-ester labeling efficiency.

IV. References

  • BenchChem. (2025). Technical Support Center: NHS Ester Reactions with Proteins.

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.

  • Sigma-Aldrich. (n.d.). DIG RNA Labeling Mix Protocol Troubleshooting.

  • New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9151).

  • Joseph Lab. (2005, October 13). Amine-Reactive Probes.

  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

  • Agilent. (n.d.). Micro-Volume Determination of Labeling Efficiency Using Spectral Scanning Analysis in a Standard Microplate Reader.

  • Sigma-Aldrich. (n.d.). Digoxigenin (DIG) Labeling Methods.

  • Sigma-Aldrich. (n.d.). Digoxigenin (DIG) Labeling Methods.

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

  • BenchChem. (2025). Application Notes: Digoxigenin (DIG) Labeling of DNA using the Nick Translation Method.

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

  • BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.

  • MedchemExpress. (n.d.). Digoxigenin NHS ester | Protein Labeling.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.

  • ResearchGate. (n.d.). Labeling efficiency test. '+' stands for DIG-labeled probe, and '−'.

  • Bio-Synthesis. (n.d.). Digoxigenin Oligonucleotide Labeling.

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13.

  • (n.d.). NHS ester labeling of amino biomolecules.

  • AAT Bioquest. (2026, January 28). Digoxigenin NHS ester.

  • Integrated DNA Technologies. (n.d.). 5' Digoxigenin (NHS Ester) modification.

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Solving weak signals in Northern blot with DIG-labeled probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity DIG Northern Blotting

Welcome. You have reached the Tier 3 Application Support desk. Subject: Troubleshooting Weak Signals in Northern Blots using Digoxigenin (DIG) Systems. Case ID: DIG-NB-OPT-001

Executive Summary: The "Steric" Reality of DIG

Unlike


P, which is an atomic-level substitution, Digoxigenin (DIG) is a bulky steroid hapten. A common failure mode among researchers transitioning from radioactive to non-radioactive methods is treating DIG probes exactly like radioprobes.

The Golden Rule: In DIG Northern blotting, less is often more . Overloading DIG probes causes steric hindrance (preventing antibody binding) and high background, which paradoxically masks weak signals.

Module 1: The "Pre-Flight" Check (Probe Validation)

User Complaint: "I developed my film/imager and saw absolutely nothing—no bands, no background."

Root Cause Analysis: In 90% of "no signal" cases, the issue is Labeling Efficiency , not the Northern blot itself. You cannot troubleshoot a Northern blot if you do not know the specific activity of your probe.

The Solution: The "Spot Test" (Dot Blot) Do not proceed to hybridization without this step. It confirms if your probe is sensitive enough to detect femtogram-level targets.

Protocol: Rapid DIG Labeling Efficiency Check

  • Preparation: Prepare a dilution series of your DIG-labeled probe and a known DIG-labeled control DNA (often provided in kits).

    • Dilutions: 1 ng/µL, 10 pg/µL, 1 pg/µL, 100 fg/µL, 10 fg/µL.

  • Spotting: Spot 1 µL of each dilution onto a small strip of positively charged nylon membrane.

  • Fixation: UV crosslink (120 mJ/cm²).

  • Detection: Perform a standard anti-DIG-AP and CSPD/CDP-Star detection (30 min).

Pass Criteria: You must see a visible spot at 0.1 pg (100 fg) dilution. If you only see signal at 1 pg or higher, your probe is too weak for Northern blotting.

ProbeValidation Template Template DNA (Linearized) Labeling Random Primed Labeling (DIG-dUTP) Template->Labeling Purification Remove Unincorporated Nucleotides Labeling->Purification DotBlot Dot Blot (Spot Test) Purification->DotBlot Decision Signal at 0.1 pg? DotBlot->Decision Northern Proceed to Northern Blot Decision->Northern Yes Redo Re-label or Check Template Decision->Redo No

Figure 1: Critical decision workflow for probe validation. Skipping the Dot Blot is the primary cause of wasted Northern reagents.

Module 2: Hybridization & Crosslinking Optimization

User Complaint: "My signals are patchy, or I see the bands but they are very faint compared to the ladder."

Root Cause Analysis:

  • Inefficient Crosslinking: RNA is not retained on the membrane.

  • Probe Concentration: Too low (no binding) or too high (quenching/background).

The Crosslinking Variable

Standard UV crosslinkers often have an "Auto-Crosslink" setting (~120 mJ/cm²). However, optimal energy varies by membrane batch and moisture content.

  • UV Optimization: For maximum sensitivity, create a test blot with 5 strips of RNA. Expose them to varying UV energies: 0 (bake), 70, 120, 150, and 200 mJ/cm².

  • EDC Crosslinking (For Small RNAs): If detecting miRNA or targets <100bp, UV is inefficient. Use EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) chemical crosslinking.[1][2][3] It binds the 5' phosphate of the RNA to the membrane, increasing sensitivity up to 50-fold compared to UV.

Probe Concentration Math

DIG probes are sterically bulky. If you use the concentrations typical for radioactive probes, you will coat the membrane in "noise."

Probe TypeRecommended ConcentrationBuffer Recommendation
DIG-DNA Probe 25 ng/mLStandard Hybridization Buffer (50% Formamide)
DIG-RNA Probe 50 - 100 ng/mLUltra-High Sensitivity Buffers (e.g., DIG Easy Hyb)
LNA Probe 0.1 - 0.5 nMLow Stringency Buffers (optimized for short targets)

Technical Tip: Always denature your probe (boil 5 min, snap cool on ice) just before adding it to the pre-warmed hybridization buffer. DIG probes can re-anneal quickly, reducing efficiency.

Module 3: Detection & Background Management

User Complaint: "The background is so dark I can't distinguish the bands."

Root Cause Analysis:

  • Membrane Drying: If the membrane dries even slightly between blocking and detection, high background becomes permanent.

  • Substrate Kinetics: Using the wrong exposure time for the substrate (CSPD vs. CDP-Star).

Troubleshooting Logic Tree:

Troubleshooting Problem Weak or No Signal CheckDot Did Dot Blot Pass? Problem->CheckDot CheckRNA Check RNA Integrity (28S/18S Ratio) CheckDot->CheckRNA Yes Action1 Re-label Probe CheckDot->Action1 No CheckHyb Hybridization Parameters CheckRNA->CheckHyb Intact Action2 Increase Sample Load (up to 30µg) CheckRNA->Action2 Degraded/Low Action3 Lower Stringency (Decrease Temp by 3-5°C) CheckHyb->Action3 Tm issue Action4 Check Transfer (Stain Gel w/ EtBr after) CheckHyb->Action4 Transfer issue

Figure 2: Systematic fault isolation for Northern Blot signal loss.

The "Save Your Membrane" Protocol (Stripping) If you have high background or weak signal, do not throw away the blot. DIG probes can be stripped.[4][5][6][7]

  • Wash: Rinse membrane in dH2O.[6]

  • Strip: Incubate in 0.1% SDS (boiling) . Pour boiling 0.1% SDS over the membrane and allow it to cool to room temperature.

    • Note: Avoid NaOH (alkali) stripping for Northern blots as it hydrolyzes RNA.

  • Re-probe: Pre-hybridize and restart with a fresh probe or optimized concentration.

Frequently Asked Questions (FAQs)

Q: Can I use a DNA probe to detect a low-abundance mRNA? A: It is risky. RNA-RNA hybrids are thermodynamically more stable than DNA-RNA hybrids. For low-abundance targets, we strongly recommend generating a DIG-labeled RNA probe (riboprobe) using in vitro transcription (T7/SP6 polymerase). The sensitivity difference can be 10-100x.

Q: CSPD vs. CDP-Star: Which should I use? A:

  • CSPD: Slower kinetics. Reaches peak light emission in ~12 hours. Good if you want to expose overnight.

  • CDP-Star: Faster kinetics. Reaches peak in 1-4 hours and is generally brighter. Preferred for weak signals.

Q: My bands are "smeared." Is it degradation? A: Not always.[8][9] If the smear is upward (towards higher molecular weight), it is likely probe trapping . This happens when the probe binds non-specifically to abundant rRNAs (18S/28S).[10]

  • Fix: Increase washing stringency (higher temperature or lower salt, e.g., 0.1x SSC @ 68°C).

References

  • Roche (Merck). DIG Application Manual for Filter Hybridization. (The authoritative manual for DIG systems).

  • Thermo Fisher Scientific. Northern Blotting Optimization Tips. (Detailed guide on crosslinking and buffers).

  • Pall, G.S. et al. Improved Northern blot method for enhanced detection of small RNA. (Protocol for EDC crosslinking).

  • Sigma-Aldrich. DIG Northern Starter Kit Protocol & Troubleshooting. (Specifics on probe concentrations).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating DIG Incorporation Using the Anti-Digoxigenin Dot Blot Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of molecular biology, the precise and reliable detection of nucleic acids is paramount. The digoxigenin (DIG) system offers a robust and sensitive non-radioactive method for labeling DNA and RNA probes.[1] However, the success of any experiment hinges on the quality of these labeled probes. Therefore, validating the incorporation of DIG moieties is not just a preliminary check; it is a critical step that ensures the integrity and reliability of downstream applications such as in situ hybridization, Northern, and Southern blotting.[2]

This guide provides an in-depth comparison of the anti-Digoxigenin (DIG) dot blot assay with other validation methods. As a self-validating system, this protocol is designed to provide clear, actionable data, empowering researchers to proceed with confidence in their experimental workflows.

The Principle of DIG Labeling and Detection

The DIG system is based on a steroid hapten, digoxigenin, isolated from Digitalis plants. This molecule is not typically found in biological systems, which means that an antibody raised against it will exhibit high specificity with minimal background binding. DIG is coupled to a nucleotide (usually dUTP or UTP) and incorporated into a nucleic acid probe enzymatically, for instance, during in vitro transcription or PCR.

Detection is achieved using an anti-DIG antibody conjugated to an enzyme, most commonly alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] When a suitable substrate is added, the enzyme catalyzes a reaction that produces a detectable signal, either colorimetric or chemiluminescent.[2]

Diagram of DIG Labeling and Detection

cluster_labeling DIG Labeling cluster_detection Detection Nucleic_Acid Nucleic Acid (DNA or RNA) Polymerase DNA/RNA Polymerase Nucleic_Acid->Polymerase DIG_dUTP DIG-11-dUTP DIG_dUTP->Polymerase DIG_Labeled_Probe DIG-Labeled Probe Polymerase->DIG_Labeled_Probe Anti_DIG_AP Anti-DIG Antibody-AP Conjugate DIG_Labeled_Probe->Anti_DIG_AP Specific Binding Signal Detectable Signal (Light or Color) Anti_DIG_AP->Signal Enzymatic Reaction Substrate Chemiluminescent/ Colorimetric Substrate Substrate->Signal

Caption: Workflow of DIG labeling and subsequent detection.

The Anti-DIG Dot Blot Assay: A Step-by-Step Protocol

The dot blot is a simple, rapid, and cost-effective method to confirm the presence of DIG in a labeled probe.[3][4] It provides a semi-quantitative assessment of labeling efficiency.[5]

Materials:

  • Nitrocellulose or PVDF membrane[6]

  • Your DIG-labeled probe and a non-labeled control nucleic acid

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[6]

  • Anti-Digoxigenin-AP or -HRP conjugate

  • Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent or colorimetric substrate (e.g., CDP-Star® or BCIP/NBT)[7]

  • Dot blot apparatus (optional, manual spotting is sufficient)

Protocol:

  • Membrane Preparation: Cut a small piece of nitrocellulose or PVDF membrane.[6] It is advisable to handle the membrane with forceps to avoid contamination.

  • Sample Application: Spot 1-2 µL of serial dilutions of your DIG-labeled probe onto the membrane.[3] Include a negative control (unlabeled nucleic acid) and a positive control if available (a previously validated DIG-labeled probe). Allow the spots to air dry completely.

  • Cross-linking (Optional but Recommended): For nylon membranes, UV cross-linking can help to immobilize the nucleic acid.[8]

  • Blocking: Immerse the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibody.

  • Primary Antibody Incubation: Dilute the anti-DIG-AP or -HRP antibody in blocking buffer according to the manufacturer's instructions. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound antibody.[10]

  • Signal Detection:

    • For Chemiluminescent Detection: Incubate the membrane in the chemiluminescent substrate solution for the time recommended by the manufacturer (typically 1-5 minutes).[11] Remove excess substrate and place the membrane in a plastic sheet protector or between two layers of plastic wrap.[12] Expose to X-ray film or image using a chemiluminescent imager.

    • For Colorimetric Detection: Incubate the membrane in the colorimetric substrate solution (e.g., BCIP/NBT) until the desired color intensity is reached.[7] Stop the reaction by rinsing the membrane with distilled water.

Dot Blot Assay Workflow

A Spot Probe on Membrane B Air Dry A->B C Block Non-specific Sites B->C D Incubate with Anti-DIG Antibody C->D E Wash to Remove Unbound Antibody D->E F Add Substrate E->F G Detect Signal F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.